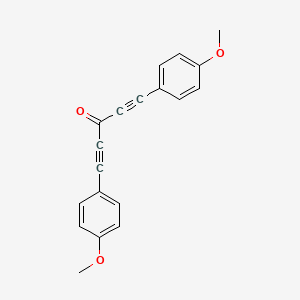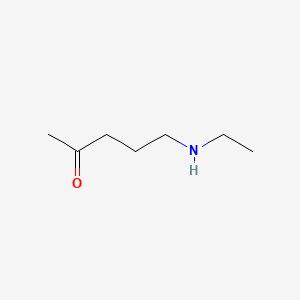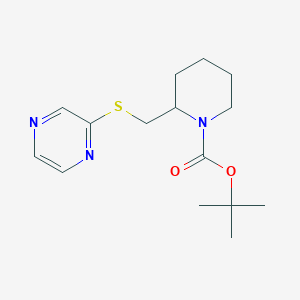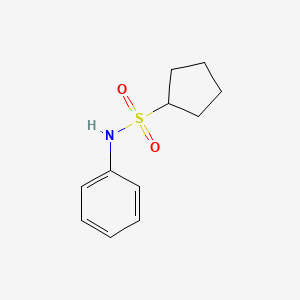
4-Amino-3,3-dimethylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H13NO. It is a derivative of butanone, featuring an amino group at the fourth position and two methyl groups at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
4-Amino-3,3-dimethylbutan-2-one can be synthesized through several methods:
Pinacol Rearrangement: This method involves the rearrangement of pinacol (2,3-dimethylbutane-2,3-diol) under acidic conditions to yield the desired compound.
Hydroamination: An innovative hydroamination method reported by Baran and coworkers can be used to access this hindered amine.
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of 4,4,5-trimethyl-1,3-dioxane, which is the product of isoprene and formaldehyde via the Prins reaction .
化学反应分析
Types of Reactions
4-Amino-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, sulfonamides.
科学研究应用
4-Amino-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 4-Amino-3,3-dimethylbutan-2-one involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Amino-3,3-dimethyl-2-butanone: A closely related compound with similar structural features.
3,3-Dimethylbutan-2-one:
Uniqueness
4-Amino-3,3-dimethylbutan-2-one is unique due to the presence of both an amino group and two methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications.
属性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC 名称 |
4-amino-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(8)6(2,3)4-7/h4,7H2,1-3H3 |
InChI 键 |
PTYDLJSGOZFNAC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)






![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)

![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)


